N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” is likely a compound that contains a benzodioxole group and a fluorophenyl group linked by a carboxamide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a carboxamide linkage . The exact structure would need to be confirmed using spectroscopic methods such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide have been found to target theCarbonic anhydrase 2 enzyme .
Mode of Action
It’s suggested that similar compounds inhibit the activity of their target enzymes . This inhibition could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
The inhibition of carbonic anhydrase 2 by similar compounds could potentially affect various biochemical pathways, including those involved in ph regulation and electrolyte balance .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The inhibition of target enzymes by similar compounds could potentially lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with enzymes such as Sirtuin1 , potentially influencing biochemical reactions
Cellular Effects
Related compounds have been shown to induce reactive oxygen species production, leading to neuronal cell apoptosis
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro or in vivo studies could provide valuable insights into these aspects.
Metabolic Pathways
Related compounds have been shown to undergo reactions like hydrolysis, hydroxylation, and N- and O-dealkylation
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOHUZEGQSTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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